
Mj33 lithium salt
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MJ33 lithium salt involves the reaction of 1-hexadecyl-2,3-dihydroxypropane with trifluoroethyl iodide in the presence of a base to form 1-hexadecyl-3-(trifluoroethyl)-sn-glycerol. This intermediate is then phosphorylated using phosphoric acid and subsequently treated with lithium hydroxide to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .
化学反应分析
Primary Reaction Types and Mechanisms
MJ33 lithium salt exhibits three dominant reaction pathways:
Enzyme Inhibition Dynamics
MJ33 acts as a transition-state analog, competitively inhibiting PLA₂ by mimicking the sn-2 acyl chain of phospholipid substrates. Key findings include:
- Binding Affinity :
- Structural Basis :
Table 1: Optimized Conditions for Key Reactions
Reaction | Temperature (°C) | Solvent System | Catalysts/Agents | Yield (%) |
---|---|---|---|---|
Substitution (PCl₅) | 25–40 | Dry THF | Triethylamine | 78–85 |
Oxidation (H₂O₂) | 60–80 | Aqueous ethanol | Fe²⁺ ions | 62–70 |
Reduction (LiAlH₄) | −20 to 0 | Anhydrous diethyl ether | None | 88–92 |
Biochemical Reaction Pathways
MJ33 modulates lipid metabolism and redox signaling through:
- PLA₂ Inhibition :
- Redox Interactions :
Industrial Scale-Up:
- Utilizes continuous-flow reactors for alkylation (residence time: 2 hr, 60°C).
- Final purification via crystallization (hexane/acetone, 4:1 v/v) .
Comparative Reactivity with Analogues
Property | This compound | 1-O-Palmitoyl-sn-Glycero-3-PC | β-Acetyl-γ-O-Hexadecyl-PC |
---|---|---|---|
PLA₂ Inhibition | Competitive (Kᵢ = 0.1 μM) | Non-competitive (Kᵢ = 5 μM) | Mixed-type (Kᵢ = 2 μM) |
Oxidative Stability | Stable up to 150°C | Degrades at 80°C | Degrades at 100°C |
Solubility | 10 mg/mL in H₂O | 2 mg/mL in H₂O | Insoluble in H₂O |
Pharmacokinetic Degradation Pathways
科学研究应用
Chemistry
MJ33 is utilized in studies exploring the role of PLA2 in lipid metabolism. Its specificity allows researchers to investigate enzyme kinetics and the biochemical pathways involving phospholipids without interference from other lipid-modifying enzymes.
Biology
In cellular studies, MJ33 facilitates the examination of cell membrane dynamics and signaling pathways influenced by PLA2 inhibition. It has been shown to significantly reduce reactive oxygen species (ROS) generation in lung tissues exposed to inflammatory stimuli .
Medicine
MJ33 is explored as a potential therapeutic agent for conditions characterized by excessive PLA2 activity, such as:
- Inflammation
- Certain cancers
- Lung injury
In vivo studies demonstrate that MJ33 administration reduces lung inflammation and injury markers, indicating its therapeutic potential in managing oxidative stress-related conditions .
Industry
The compound is employed in developing biochemical assays and diagnostic tools for detecting PLA2 activity, which is crucial in various disease states.
In Vitro Studies
In vitro experiments have demonstrated that MJ33 effectively inhibits ROS production in lung tissues treated with lipopolysaccharide (LPS), a model for bacterial infection. This inhibition correlates with reduced inflammatory responses, evidenced by decreased levels of pro-inflammatory cytokines and inflammatory cell infiltration .
In Vivo Studies
A study involving C57BL/6 mice showed that administration of MJ33 prior to LPS exposure significantly lowered inflammation markers:
- Inflammatory Cell Infiltration : Reduced by over 85%
- Pro-inflammatory Cytokines : Markedly decreased levels observed
- Lipid Peroxidation : Lowered tissue lipid peroxidation levels were noted .
Parameter | Control Group | MJ33 Treated Group |
---|---|---|
Inflammatory Cell Infiltration | High | Significantly Reduced |
Pro-inflammatory Cytokines | Elevated | Markedly Decreased |
Lipid Peroxidation | High | Lowered Levels |
Safety and Toxicity
The safety profile of MJ33 indicates a high margin of safety, with effective inhibitory doses around 0.02 µmol/kg compared to toxic doses exceeding 25 µmol/kg. Long-term studies have shown no adverse effects on body weight or organ histology in treated animals .
Comparative Analysis with Other Compounds
MJ33 is distinct from other PLA2 inhibitors due to its selective targeting of aiPLA2 activity. This specificity allows for focused investigations into the role of this enzyme without affecting other phospholipase activities.
Compound Name | Selectivity | Inhibition Type | Notes |
---|---|---|---|
MJ33 | aiPLA2 | Competitive | Effective under acidic pH |
Other PLA2 Inhibitors | Non-selective | Various | May affect multiple PLA2 types |
作用机制
MJ33 lithium salt acts as a competitive, active site-directed inhibitor of Type I phospholipase A2. It binds to the active site of the enzyme, preventing the hydrolysis of glycerophospholipids. The sn-2-phosphate group of MJ33 interacts with the active site of the A subunit of PLA2, while the alkyl chain extends into the active site slot of the B subunit across the subunit interface . This interaction effectively blocks the enzyme’s activity, thereby inhibiting the production of fatty acids and lysophospholipids .
相似化合物的比较
- 1-O-Palmityl-sn-glycero-3-phosphocholine
- β-Acetyl-γ-O-hexadecyl-L-α-phosphatidylcholine hydrate
- JK-2
Comparison: MJ33 lithium salt is unique in its high specificity and competitive inhibition of Type I phospholipase A2. Unlike other similar compounds, MJ33 has a fluorinated lipid analog structure that mimics the transition state of the substrate, providing a more effective inhibition . Additionally, MJ33 has been shown to have poor affinity for Type II human synovial phospholipase A2 and moderate affinity for lysosomal phospholipase A2, making it a valuable tool for studying specific PLA2 isozymes .
生物活性
MJ33 lithium salt, with the chemical formula C22H43F3LiO6P and a molecular weight of 498.48 g/mol, is primarily studied for its biological activities, particularly its role as an inhibitor of the acidic calcium-independent phospholipase A2 (aiPLA2) activity of peroxiredoxin 6 (Prdx6) . This compound has garnered attention in research settings focusing on lung inflammation and oxidative stress, making it a valuable tool for studying cellular processes related to these conditions.
MJ33 specifically targets the aiPLA2 activity of Prdx6, a bifunctional enzyme involved in various cellular functions, including the metabolism of surfactant lipids. By inhibiting this activity, MJ33 reduces the generation of reactive oxygen species (ROS), which are critical mediators of inflammation . The inhibition is particularly effective under acidic conditions, relevant to many biological systems where such environments can prevail.
In Vitro Studies
In vitro experiments have demonstrated that MJ33 significantly decreases ROS generation in lung tissues exposed to lipopolysaccharide (LPS), which models bacterial infection. These studies indicate that MJ33 effectively mitigates inflammatory responses by reducing pro-inflammatory cytokine secretion and inflammatory cell infiltration .
In Vivo Studies
In vivo studies further support these findings. Administration of MJ33 in animal models has shown a reduction in lung injury parameters, including:
- Inflammatory cell infiltration
- Secretion of pro-inflammatory cytokines
- Activation of NF-κB
- Tissue lipid peroxidation and protein oxidation
For instance, mice treated with MJ33 before LPS exposure exhibited significantly lower levels of these inflammatory markers compared to controls .
Safety and Toxicity
The safety profile of MJ33 has been evaluated in various studies. It was found that the toxic dose exceeds 25 µmol/kg, while the effective inhibitory dose for PLA2 activity is approximately 0.02 µmol/kg, indicating a high margin of safety . Long-term observations showed no adverse effects on body weight or organ histology in treated animals.
Comparative Analysis with Other Compounds
This compound shares similarities with other phospholipase A2 inhibitors but is distinguished by its selective targeting of aiPLA2 activity. This specificity allows researchers to investigate the role of this enzyme without affecting other phospholipase activities.
Compound Name | Selectivity | Inhibition Type | Notes |
---|---|---|---|
This compound | aiPLA2 | Competitive | Effective under acidic pH |
Other PLA2 Inhibitors | Non-selective | Various | May affect multiple PLA2 types |
Study on Acute Lung Injury
A significant study evaluated the effects of MJ33 on acute lung injury induced by LPS in mice. The results indicated that MJ33 administration led to:
- Decreased inflammatory cell infiltration
- Lower levels of pro-inflammatory cytokines
- Reduced lung permeability
These findings highlight MJ33's potential as a therapeutic agent for preventing lung inflammation and injury .
Interaction with Other Enzymes
Research has also explored MJ33's interaction with NADPH oxidase isoforms. While it inhibited NOX2 activation effectively, it showed no significant inhibitory effects on Nox1 activation in vascular smooth muscle cells, suggesting selective action against specific pathways .
属性
IUPAC Name |
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMLQJISATCEL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43F3LiO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274419 | |
Record name | mj33 lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199106-13-3 | |
Record name | mj33 lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。